

Unveiling the Fungal Origins of Burnettramic Acid A Aglycone: A Technical Guide

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Compound of Interest		
Compound Name:	Burnettramic acid A aglycone	
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This technical guide provides an in-depth exploration of the natural source, biosynthesis, and isolation of **Burnettramic acid A aglycone**, a promising antifungal agent. The core of this molecule is derived from a rare bolaamphiphilic pyrrolizidinedione produced by the fungus Aspergillus burnettii. This document compiles key data and methodologies from foundational research to facilitate further investigation and development.

Natural Source and Biosynthesis

Burnettramic acid A is a fungal secondary metabolite originally isolated from Aspergillus burnettii (strain FRR 5400), a species discovered in arable soil in the North Burnett region of southern Queensland, Australia[1]. It has also been identified in co-cultures of two marinederived Aspergillus strains, A. versicolor and A. chevalier[2][3].

The biosynthesis of burnettramic acid A is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, designated as the bua cluster[1] [4][5]. The aglycone itself is a complex structure featuring a pyrrolizidinedione unit derived from proline fused to a long, highly reduced polyketide chain[6]. The complete molecule, burnettramic acid A, is glycosylated with a β -D-mannose residue attached to the terminus of the 26-carbon chain[1][4][5]. The enantioselective total synthesis of the aglycone has been achieved, confirming its absolute stereochemistry[3][7][8].

Proposed Biosynthetic Pathway of Burnettramic Acid A





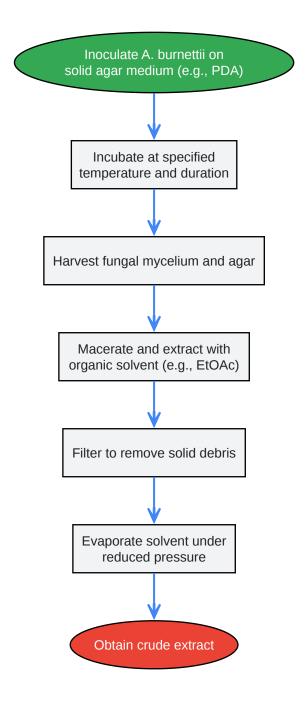


The following diagram illustrates the proposed biosynthetic pathway for burnettramic acid A, highlighting the key enzymatic steps involved in the formation of the aglycone and the final glycosylated product.









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